2-Ethenyl-2-methyl-1,3-dithiane

説明

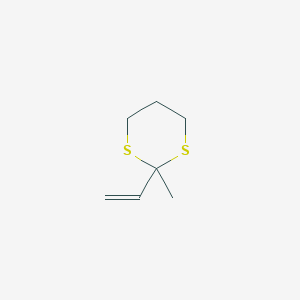

2-Ethenyl-2-methyl-1,3-dithiane is a six-membered 1,3-dithiane heterocycle substituted with a methyl and ethenyl group at the 2-position. The parent 1,3-dithiane (C₄H₈S₂) consists of a saturated ring with sulfur atoms at positions 1 and 3. Substitution at the 2-position introduces steric and electronic effects that modulate reactivity and conformational flexibility. The ethenyl group may confer unique reactivity, such as susceptibility to polymerization or electrophilic addition, distinguishing it from simpler alkyl-substituted dithianes.

特性

CAS番号 |

64087-39-4 |

|---|---|

分子式 |

C7H12S2 |

分子量 |

160.3 g/mol |

IUPAC名 |

2-ethenyl-2-methyl-1,3-dithiane |

InChI |

InChI=1S/C7H12S2/c1-3-7(2)8-5-4-6-9-7/h3H,1,4-6H2,2H3 |

InChIキー |

AOEMMZBMXHKRIM-UHFFFAOYSA-N |

正規SMILES |

CC1(SCCCS1)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Ethenyl-2-methyl-1,3-dithiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with an appropriate vinylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as n-butyllithium, to deprotonate the dithiane and generate the corresponding lithio derivative. This intermediate can then react with a vinyl halide or vinyl triflate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .

化学反応の分析

Types of Reactions

2-Ethenyl-2-methyl-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, vinyl halides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted dithianes depending on the electrophile used.

科学的研究の応用

2-Ethenyl-2-methyl-1,3-dithiane has several applications in scientific research:

作用機序

The mechanism of action of 2-ethenyl-2-methyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The compound can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Features

2-Methyl-1,3-dithiane (C₅H₁₀S₂):

- A benchmark compound in dithiane chemistry, used as a model for studying nucleophilic addition and ring-opening reactions .

- X-ray studies of related derivatives (e.g., 2-triphenylsilyl-1,3-dithiane) reveal that substituents at C(2) reduce the endocyclic C(2) valence angle (e.g., 106.0° in 2-methyl-2-triphenylsilyl-1,3-dithiane vs. 115° in unsubstituted 1,3-dithiane) due to steric and electronic effects .

2-Benzoyl-1,3-dithiane (C₁₁H₁₂OS₂):

- Contains an electron-withdrawing benzoyl group, enhancing stability of the dithiane anion and enabling ketone formation upon hydrolysis. Melts at 87–88°C, higher than alkyl-substituted analogs due to increased polarity .

2-Hexylidene-1,3-dithiane (C₁₀H₁₈S₂):

- Features a hexylidene substituent, introducing alkene functionality for conjugate addition or cycloaddition reactions. Used in synthesizing alkyne building blocks .

2-Triphenylsilyl-1,3-dithiane (C₁₉H₂₀S₂Si):

- The bulky triphenylsilyl group induces significant ring distortion, with a C(2) valence angle contraction of 5.4° compared to methyl-substituted analogs. This highlights silicon’s electron-releasing character in alicyclic systems .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。